N-(2,4-DIMETHOXYPHENYL)-2-[3-(4-ETHYLBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE
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Overview
Description
N-(2,4-DIMETHOXYPHENYL)-2-[3-(4-ETHYLBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-[3-(4-ETHYLBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethylbenzoyl and dimethoxyphenyl groups. Key steps include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde.
Introduction of the Ethylbenzoyl Group: This step involves Friedel-Crafts acylation, where the quinoline core reacts with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethoxyphenyl Group: This is typically done through a nucleophilic substitution reaction, where the quinoline derivative reacts with 2,4-dimethoxyphenylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency.
Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-2-[3-(4-ETHYLBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents onto the quinoline core or the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used in substitution reactions, often under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield quinoline N-oxides or carboxylic acid derivatives.
Reduction: Could produce reduced quinoline derivatives or amine-functionalized products.
Substitution: Results in various substituted quinoline or phenyl derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-[3-(4-ETHYLBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(2,4-DIMETHOXYPHENYL)-2-[3-(4-ETHYLBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE can be compared with other similar compounds, such as:
Cetylpyridinium Chloride: Known for its antimicrobial properties and used in oral care products.
Domiphen Bromide: Another antimicrobial agent with applications in disinfectants and antiseptics.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O7/c1-6-18-7-9-19(10-8-18)29(34)22-16-32(24-15-27(39-5)26(38-4)14-21(24)30(22)35)17-28(33)31-23-12-11-20(36-2)13-25(23)37-3/h7-16H,6,17H2,1-5H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTCGYUCCFLAPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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